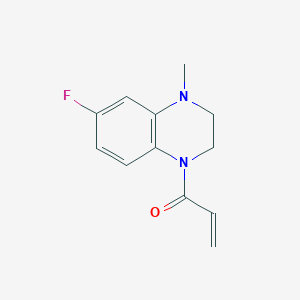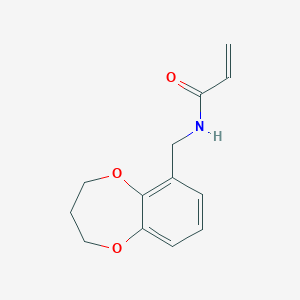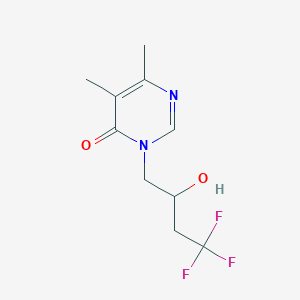![molecular formula C12H14ClN3O B6970458 1-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B6970458.png)
1-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chloropyridinyl group and a prop-2-en-1-one moiety. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]prop-2-en-1-one typically involves a multi-step process. One common method includes the reaction of 3-chloropyridine with piperazine to form 4-(3-chloropyridin-4-yl)piperazine. This intermediate is then reacted with propenone under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as toluene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
1-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 1-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Chloropyridin-4-yl)piperazine: A precursor in the synthesis of the target compound.
1-(2-Phenylethyl)piperazin-2-one: Another piperazine derivative with different substituents.
3-(2-Hydroxyethyl)piperazin-2-one: A piperazine derivative with a hydroxyethyl group.
Uniqueness
1-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-2-12(17)16-7-5-15(6-8-16)11-3-4-14-9-10(11)13/h2-4,9H,1,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNTXVJXBXJNAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-fluoropyridin-2-yl)methyl]-2-phenylpropan-2-amine](/img/structure/B6970377.png)
![N-[3-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B6970385.png)
![N-[1-(1,3-thiazol-2-yl)cyclopentyl]prop-2-enamide](/img/structure/B6970401.png)
![N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B6970420.png)
![1-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B6970422.png)
![1-[(4-Bromophenyl)methyl]-4-[1-(1-methyltetrazol-5-yl)ethyl]piperazine](/img/structure/B6970436.png)

![N-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]prop-2-enamide](/img/structure/B6970443.png)
![1-[2-[4-(2,5-Dimethyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]ethyl]pyridin-2-one](/img/structure/B6970444.png)

![2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]ethanone](/img/structure/B6970450.png)
![3-(4-Methylpyrazol-1-yl)-1-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B6970456.png)

![N-[3-bromo-4-(trifluoromethoxy)phenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide](/img/structure/B6970470.png)
